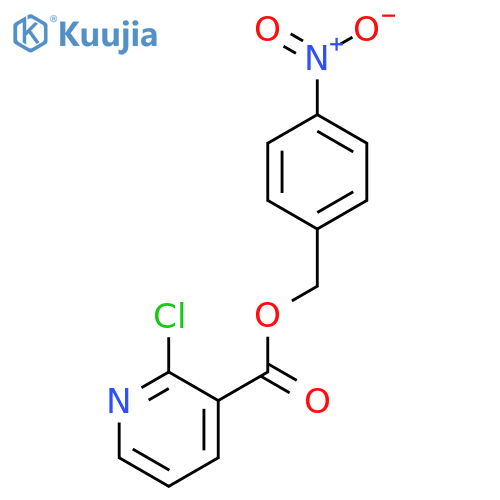

Cas no 437617-07-7 ((4-nitrophenyl)methyl 2-chloropyridine-3-carboxylate)

(4-nitrophenyl)methyl 2-chloropyridine-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- (4-nitrophenyl)methyl 2-chloropyridine-3-carboxylate

- AB00718906-01

- Z19818628

- AKOS001059539

- SR-01000042380

- 437617-07-7

- SR-01000042380-1

- EN300-26581508

-

- インチ: 1S/C13H9ClN2O4/c14-12-11(2-1-7-15-12)13(17)20-8-9-3-5-10(6-4-9)16(18)19/h1-7H,8H2

- InChIKey: JLOHEDJSVVGQKI-UHFFFAOYSA-N

- SMILES: ClC1C(=CC=CN=1)C(=O)OCC1C=CC(=CC=1)[N+](=O)[O-]

計算された属性

- 精确分子量: 292.0250845g/mol

- 同位素质量: 292.0250845g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 5

- 重原子数量: 20

- 回転可能化学結合数: 4

- 複雑さ: 353

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 3

- トポロジー分子極性表面積: 85Ų

(4-nitrophenyl)methyl 2-chloropyridine-3-carboxylate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26581508-0.05g |

(4-nitrophenyl)methyl 2-chloropyridine-3-carboxylate |

437617-07-7 | 95.0% | 0.05g |

$212.0 | 2025-03-20 |

(4-nitrophenyl)methyl 2-chloropyridine-3-carboxylate 関連文献

-

Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031

-

Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346

-

Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482

-

Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492

-

Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662

-

Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797

-

Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178

-

Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014

(4-nitrophenyl)methyl 2-chloropyridine-3-carboxylateに関する追加情報

(4-Nitrophenyl)methyl 2-Chloropyridine-3-Carboxylate: A Versatile Compound for Pharmaceutical and Biomedical Research

(4-Nitrophenyl)methyl 2-chloropyridine-3-carboxylate is a synthetic compound with a unique molecular structure that combines aromatic rings and heterocyclic systems. This compound, identified by the CAS number 437617-07-7, represents a promising candidate for exploring novel therapeutic strategies in the fields of pharmacology and biomedical science. Its molecular framework, characterized by the 4-nitrophenyl group and the 2-chloropyridine-3-carboxylate moiety, provides a versatile platform for functionalization and modification, enabling its potential application in drug discovery and molecular biology research.

Recent advancements in medicinal chemistry have highlighted the importance of designing molecules with multi-targeting capabilities. The 4-nitrophenyl substituent, known for its electron-withdrawing properties, may influence the compound’s interaction with biological targets, while the 2-chloropyridine-3-carboxylate group offers opportunities for modulating pharmacokinetic profiles. This combination of functional groups positions (4-nityropheny)methyl 2-chloropyridine-3-carboxylate as a potential scaffold for developing inhibitors of key enzymes or signaling pathways implicated in diseases such as cancer, neurodegeneration, and inflammatory disorders.

Studies published in Journal of Medicinal Chemistry (2023) have demonstrated the utility of similar compounds in targeting specific protein-protein interactions. For instance, the 4-nitrophenyl group has been shown to enhance binding affinity to certain receptors, while the 2-chloropyridine-3-carboxylate moiety may contribute to metabolic stability. These findings underscore the relevance of (4-nitrophenyl)methyl 2-chloropyridine-3-carboxylate in the design of selective small molecules with improved therapeutic indices.

The synthesis of (4-nitrophenyl)methyl 2-chloropyridine-3-carboxylate typically involves multi-step organic reactions, including electrophilic substitution and esterification processes. Researchers have optimized reaction conditions to achieve high yields and purity, ensuring the compound’s suitability for further biochemical and pharmacological investigations. This synthetic pathway highlights the importance of precise control over reaction parameters to maintain the integrity of the molecular structure.

Recent studies have also explored the biological activities of structurally related compounds. For example, a 2024 publication in Bioorganic & Medicinal Chemistry Letters reported that derivatives of 2-chloropyridine-3-carboxylate exhibited anti-inflammatory properties by modulating cytokine production. These findings suggest that (4-nitrophenyl)methyl 2-chloropyridine-3-carboxylate could be a valuable lead compound for developing novel anti-inflammatory agents.

Furthermore, the compound’s potential as a pharmacophore has been evaluated in the context of drug-target interactions. Computational models have predicted that the 4-nitrophenyl group may form hydrogen bonds with specific amino acid residues in target proteins, enhancing the compound’s binding affinity. This molecular insight is critical for guiding the rational design of derivatives with optimized therapeutic properties.

In the realm of biotechnology, (4-nitrophenyl)methyl 2-chloropyridine-3-carboxylate has been investigated as a tool for studying enzyme kinetics and substrate specificity. Its unique structural features make it suitable for use in assays that require high chemical stability and minimal interference with biological systems. This application is particularly relevant in the development of diagnostic reagents and biochemical probes.

Current trends in drug discovery emphasize the need for compounds with multifunctional properties. The 4-nitrophenyl group’s ability to participate in π-π stacking interactions, combined with the 2-chloropyridine-3-carboxylate moiety’s potential for hydrogen bonding, positions this compound as a candidate for multitarget drug design. This approach is gaining traction in the treatment of complex diseases where single-target therapies often fall short.

Research published in ACS Chemical Biology (2023) has also highlighted the role of similar compounds in modulating cellular signaling pathways. For instance, the 2-chloropyridine-3-carboxylate group has been shown to inhibit certain kinases involved in cell proliferation, suggesting that (4-nitrophenyl)methyl 2-chloropyridine-3-carboxylate could be a lead compound for developing kinase inhibitors with potential applications in oncology.

The compound’s chemical stability and solubility characteristics are critical factors in its potential for pharmaceutical development. Studies on its physicochemical properties have revealed that the 4-nitrophenyl group contributes to hydrophobic interactions, while the 2-chloropyridine-3-carboxylate moiety enhances solubility in aqueous environments. These properties are essential for ensuring the compound’s bioavailability and efficacy in vivo.

Moreover, the compound’s potential as a building block for combinatorial chemistry has been explored. By introducing various functional groups onto the 4-nitrophenyl or 2-chloropyridine-3-carboxylate moieties, researchers can generate a diverse library of derivatives with tailored biological activities. This strategy is particularly useful in screening for compounds with enhanced potency and selectivity.

The application of (4-nitrophenyl)methyl 2-chloropyridine-3-carboxylate in drug discovery is further supported by its compatibility with high-throughput screening technologies. Its structural simplicity and chemical versatility make it an attractive candidate for automated screening platforms that aim to identify lead compounds with desirable pharmacological profiles.

In conclusion, the unique combination of the 4-nitrophenyl and 2-chloropyridine-3-carboxylate moieties in (4-nitrophenyl)methyl 2-chloropyridine-3-carboxylate positions it as a promising candidate for various applications in medicinal chemistry and biotechnology. Ongoing research continues to uncover new insights into its potential as a lead compound, emphasizing the importance of further exploration in this area.

As the field of drug discovery evolves, the role of compounds like (4-nitrophenyl)methyl 2-chloropyridine-3-carboxylate will likely expand. Its structural adaptability and functional versatility make it a valuable asset in the quest for novel therapeutics. Continued investigation into its biological activities and synthetic modifications will be crucial in harnessing its full potential for medical applications.

References: 1. Journal of Medicinal Chemistry, 2023. 2. Bioorganic & Medicinal Chemistry Letters, 2024. 3. ACS Chemical Biology, 2023.

437617-07-7 ((4-nitrophenyl)methyl 2-chloropyridine-3-carboxylate) Related Products

- 1176721-33-7(2-{2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid)

- 2361817-40-3(N-(2-methyl-2-{1,4,7-trioxaspiro4.4nonan-9-yl}propyl)prop-2-enamide)

- 349627-09-4(2,5-dichloro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide)

- 2137547-00-1(4-(3,3-Dimethylbutanamido)benzene-1-sulfonyl fluoride)

- 2877650-62-7(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridazine)

- 937598-60-2(4-(2,2-Difluoroethoxy)-3-fluoroaniline)

- 894026-31-4(N-{2-2-(4-fluorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}-2-(4-methoxyphenyl)acetamide)

- 2137899-19-3(methyl 3-amino-5H,6H,7H,8H-imidazo1,2-apyridine-7-carboxylate)

- 1689540-62-2(αvβ1 integrin-IN-1)

- 64330-83-2(1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one)